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Compound of Interest

Compound Name: Methyl 15-hydroxykauran-18-oate

Cat. No.: B1207758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
15-hydroxykauran-18-oate, a diterpenoid of the kaurane class. Due to the limited availability

of public data for this specific molecule, this guide presents data for the closely related

stereoisomer, Methyl ent-15β-hydroxy-16α-kauran-19-oate, and provides foundational

spectroscopic information from the parent compound, methyl ent-kaur-16-en-19-oate. This

information serves as a valuable reference for the characterization and further investigation of

this class of compounds. Additionally, this guide explores the known biological activities of

related kaurane diterpenoids and visualizes key signaling pathways they are known to

modulate.

Spectroscopic Data
The following tables summarize the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data for kaurane diterpenoids closely related to Methyl 15-
hydroxykauran-18-oate.

Table 1: ¹H NMR Spectral Data of Methyl ent-kaur-16-en-19-oate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1207758?utm_src=pdf-interest
https://www.benchchem.com/product/b1207758?utm_src=pdf-body
https://www.benchchem.com/product/b1207758?utm_src=pdf-body
https://www.benchchem.com/product/b1207758?utm_src=pdf-body
https://www.benchchem.com/product/b1207758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.85 m

1β 1.08 m

2α 1.65 m

2β 1.45 m

3α 1.38 m

3β 1.05 m

5 1.75 dd 11.5, 6.0

6α 1.95 m

6β 1.80 m

7α 1.50 m

7β 1.25 m

9 0.95 d 6.5

11α 1.60 m

11β 1.40 m

12α 1.70 m

12β 1.55 m

13 2.65 s

14α 1.90 m

14β 1.15 m

15α 2.05 m

15β 1.50 m

17 4.78 s

17' 4.73 s
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18-CH₃ 1.18 s

20-CH₃ 0.83 s

OCH₃ 3.65 s

Table 2: ¹³C NMR Spectral Data of Methyl ent-kaur-16-en-19-oate
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Position Chemical Shift (δ, ppm)

1 40.8

2 19.2

3 37.9

4 43.9

5 57.0

6 21.8

7 41.4

8 44.3

9 55.4

10 39.7

11 18.5

12 33.3

13 43.8

14 39.9

15 49.2

16 155.9

17 103.0

18 28.9

19 (C=O) 178.4

20 15.6

OCH₃ 51.2

Table 3: Mass Spectrometry Data of a Representative Kaurane Diterpenoid Ester
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m/z Relative Intensity (%) Proposed Fragment

332 15
[M]⁺ (Methyl 15-

hydroxykauran-18-oate)

314 25 [M - H₂O]⁺

301 10 [M - OCH₃]⁺

289 5 [M - COOCH₃]⁺

273 40 [M - H₂O - C₃H₅]⁺

255 100
Retro-Diels-Alder

fragmentation

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for kaurane diterpenoids. Specific parameters may vary based on the instrumentation and

experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a

400, 500, or 600 MHz instrument.

¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment.

Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay

of 1-5 seconds.

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence

(e.g., PENDANT, DEPT) to simplify the spectrum and enhance the signal of quaternary

carbons. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number
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of scans (several hundred to thousands) is required due to the lower natural abundance of

the ¹³C isotope.

2D NMR Experiments: To aid in the structural elucidation and complete assignment of

signals, various 2D NMR experiments are often performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or

Liquid Chromatography (LC). For GC-MS, derivatization (e.g., silylation) may be necessary

to increase the volatility of the analyte.

Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing

characteristic fragmentation patterns. For LC-MS, softer ionization techniques like

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used

to generate protonated or deprotonated molecular ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, ion trap).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine

the elemental composition of the molecular ion and its fragments with high accuracy.

Biological Activity and Signaling Pathways
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Kaurane diterpenoids have been reported to exhibit a wide range of biological activities,

including anti-inflammatory, antimicrobial, and anticancer effects. These activities are often

mediated through the modulation of specific cellular signaling pathways.

Anticancer Activity: Apoptosis Induction
Many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A key

pathway involved is the intrinsic or mitochondrial pathway of apoptosis.
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Caption: Intrinsic apoptosis pathway modulated by kaurane diterpenoids.

Anti-inflammatory Activity: NF-κB Pathway Inhibition
The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to

inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B

cells) signaling pathway.
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Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.

Experimental Workflow: From Natural Source to
Spectroscopic Data
The general workflow for obtaining and characterizing a natural product like Methyl 15-
hydroxykauran-18-oate involves several key stages.
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Caption: General workflow for the isolation and characterization of kaurane diterpenoids.
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To cite this document: BenchChem. [Spectroscopic and Biological Insights into Methyl 15-
hydroxykauran-18-oate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207758#spectroscopic-data-nmr-ms-for-methyl-15-
hydroxykauran-18-oate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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